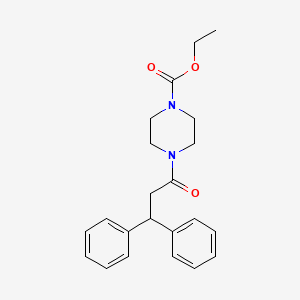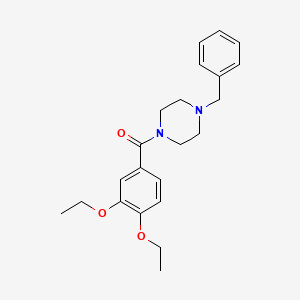
N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
説明
N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, also known as DBT or DBT-10, is a novel small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. DBT-10 has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for further research and development.
作用機序
The exact mechanism of action of N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 is not yet fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and viral replication. N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the proliferation of fibroblasts, which play a role in the development of fibrosis. N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 has also been found to reduce oxidative stress and to improve mitochondrial function in cells.
実験室実験の利点と制限
One advantage of N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 is its relatively simple synthesis method, which makes it easy to obtain in large quantities for research purposes. Additionally, N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 has been found to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 is that its mechanism of action is not yet fully understood, which makes it difficult to predict its potential side effects or interactions with other drugs.
将来の方向性
There are many potential future directions for research on N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10. One area of interest is the development of N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to better understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, the anti-viral activity of N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 suggests that it may be a promising candidate for the development of new treatments for viral infections, such as hepatitis C. Overall, N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 is a promising molecule with a wide range of potential applications in the fields of cancer, inflammation, and virology.
科学的研究の応用
N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 has been studied extensively in vitro and in vivo, with promising results. In one study, N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 was found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Another study showed that N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 exhibited potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in a mouse model of acute lung injury. N-(2,4-dibromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-10 has also been shown to have anti-viral activity against the hepatitis C virus.
特性
IUPAC Name |
N-(2,4-dibromophenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N3S/c15-9-4-5-11(10(16)7-9)18-14-19-13(8-20-14)12-3-1-2-6-17-12/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDJTVYTFIFLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dibromophenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



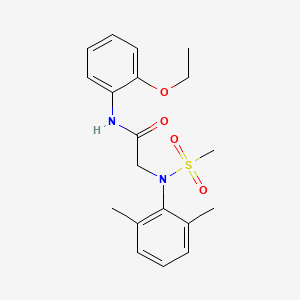
![3-(2-chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B3570776.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B3570777.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3570784.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3570792.png)
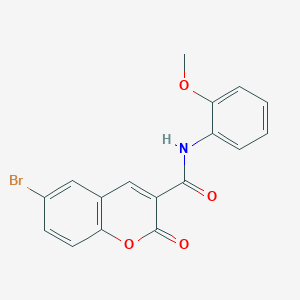
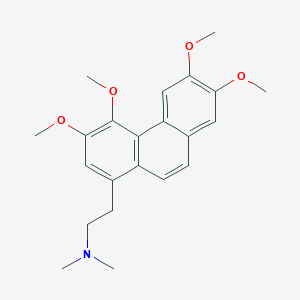
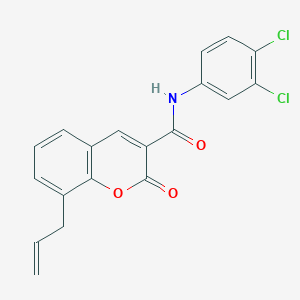
![N-(5-methyl-3-isoxazolyl)-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3570824.png)
![1-benzyl-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B3570829.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3570833.png)

